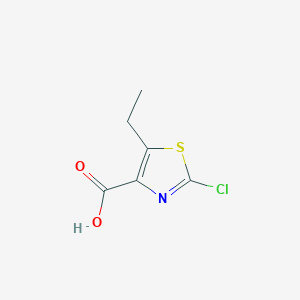

2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-ethyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-2-3-4(5(9)10)8-6(7)11-3/h2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBBBKNEWQFTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-29-2 | |

| Record name | 2-chloro-5-ethyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic Acid

Abstract: The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This guide provides an in-depth, technical overview of a robust and efficient synthetic pathway to 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid, a valuable building block for drug discovery and development. The synthesis is presented as a three-step sequence, commencing with the foundational Hantzsch thiazole synthesis, followed by a Sandmeyer reaction for halogenation, and concluding with ester hydrolysis. Each step is detailed with mechanistic insights, step-by-step protocols, and justifications for procedural choices, designed for researchers, chemists, and professionals in the field of drug development.

Synthetic Strategy and Retrosynthetic Analysis

The design of a synthetic route hinges on a logical disconnection of the target molecule to identify readily available starting materials and key intermediates. The retrosynthetic analysis for this compound (I) is outlined below.

The final target (I) can be obtained via the hydrolysis of its corresponding ethyl ester (II). This is a standard and high-yielding transformation.[4][5] The chloro-functional group at the C2 position is most effectively installed by replacing an amino group via the Sandmeyer reaction, a classic and reliable method for the transformation of heteroaromatic amines.[6][7][8] This points to the key precursor, ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (III). The core thiazole ring of intermediate (III) is ideally constructed using the Hantzsch thiazole synthesis, a powerful cyclocondensation reaction between an α-halocarbonyl compound and a thiourea derivative.[9][10][11] This leads back to two simple, commercially available starting materials: ethyl 2-chloro-3-oxopentanoate (IV) and thiourea (V).

Step 1: Synthesis of Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (III)

Principle: The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide.[3][9] In this protocol, ethyl 2-chloro-3-oxopentanoate serves as the α-halocarbonyl component, and thiourea provides the requisite nitrogen and sulfur atoms to form the heterocyclic ring. The reaction proceeds through an initial S-alkylation of thiourea, followed by intramolecular cyclization and dehydration to yield the aromatic 2-aminothiazole ring.[10]

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.0 eq) and absolute ethanol (10 volumes). Stir the suspension at room temperature.

-

Addition of α-Haloketone: Add ethyl 2-chloro-3-oxopentanoate (1.0 eq) dropwise to the stirred suspension over 15 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product hydrohalide salt may form.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or an alternative base like triethylamine until the pH of the mixture is neutral (pH 7-8) to liberate the free amine.

-

Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If the product remains in solution, remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate.

Reagent Summary Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Ethyl 2-chloro-3-oxopentanoate | 178.61 | 1.0 | α-Haloketone |

| Thiourea | 76.12 | 1.0 | Thioamide |

| Ethanol | 46.07 | - | Solvent |

| Sodium Bicarbonate | 84.01 | - | Base (Neutralization) |

Step 2: Synthesis of Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate (II)

Principle: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halides.[8][12] The reaction proceeds via the formation of a diazonium salt from the 2-aminothiazole intermediate upon treatment with a diazotizing agent (e.g., tert-butyl nitrite or sodium nitrite/acid). This diazonium salt is then decomposed in the presence of a copper(I) halide, in this case, copper(I) chloride, to yield the 2-chlorothiazole derivative through a radical-nucleophilic aromatic substitution mechanism.[6][8]

Experimental Protocol

-

Reaction Setup: In a three-neck round-bottom flask fitted with a thermometer, addition funnel, and nitrogen inlet, dissolve ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (1.0 eq) and copper(I) chloride (CuCl, 1.5 eq) in anhydrous acetonitrile (15 volumes).

-

Diazotization: Cool the mixture to 0-5 °C in an ice bath. Add tert-butyl nitrite (1.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of nitrogen gas will be observed.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-60 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.[6]

-

Work-up: Cool the reaction mixture and pour it into a mixture of ice and aqueous ammonia to complex the copper salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 25 mL).

-

Purification: Combine the organic extracts, wash sequentially with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtration, concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate.

Reagent Summary Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Intermediate I | 214.27 | 1.0 | Substrate |

| Copper(I) Chloride (CuCl) | 98.99 | 1.5 | Catalyst/Halogen Source |

| tert-Butyl Nitrite | 103.12 | 1.5 | Diazotizing Agent |

| Acetonitrile | 41.05 | - | Solvent |

Step 3: Hydrolysis to this compound (I)

Principle: The final step is the conversion of the ethyl ester to the target carboxylic acid. While acid-catalyzed hydrolysis is possible, it is an equilibrium-driven process.[13] Basic hydrolysis, or saponification, is generally preferred as it is an irreversible reaction, thus driving the conversion to completion.[14][15] The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of ethoxide. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the final product.[5][13]

Experimental Protocol

-

Reaction Setup: Dissolve ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) or methanol and water (e.g., 3:1 ratio).

-

Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH) to the ester solution.

-

Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent (THF/methanol) under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by adding cold 2M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3. A solid precipitate should form.

-

Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water to remove inorganic salts and dry under vacuum to yield the final product, this compound.

Reagent Summary Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Intermediate II | 233.70 | 1.0 | Substrate |

| Sodium Hydroxide (NaOH) | 40.00 | 2.0-3.0 | Base (Hydrolysis) |

| THF/Methanol & Water | - | - | Solvent System |

| Hydrochloric Acid (HCl) | 36.46 | - | Acid (Protonation) |

Overall Synthetic Workflow

The complete, three-step synthesis provides a reliable and scalable route to the target compound from simple precursors. Each stage employs well-established, high-yielding reactions common in synthetic organic chemistry.

Safety and Handling

-

Ethyl 2-chloro-3-oxopentanoate: This is an α-haloketone and should be handled with care as it is a lachrymator and potential alkylating agent.

-

Thiourea: Handle with appropriate personal protective equipment (PPE) as it is a suspected carcinogen.

-

Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact.

-

Reagents for Sandmeyer Reaction: tert-Butyl nitrite is flammable and volatile. Diazonium salt intermediates can be unstable and potentially explosive, especially if isolated. The reaction should be conducted with appropriate temperature control.

-

Acids and Bases: Standard precautions for handling corrosive materials like NaOH and HCl should be followed.

All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate PPE, including safety glasses, lab coats, and gloves.

References

-

Mphahamele, M. J., et al. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health. [Link]

-

Li, J., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

-

Shaheen, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]

-

ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. ChemBK. [Link]

-

Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. [Link]

-

Bagley, M. C., et al. (2000). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Rout, S. K., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate. [Link]

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted thiazoles. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. PrepChem.com. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Patel, D., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]

-

National Institutes of Health. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. [Link]

-

HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [Link]

- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.

-

J&K Scientific LLC. (2025). Ester Hydrolysis. J&K Scientific LLC. [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

- Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]

-

Chemguide. (n.d.). hydrolysing esters. Chemguide. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

PubMed. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. PubMed. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid. As a specialized heterocyclic compound, direct literature on this specific molecule is limited. Therefore, this document synthesizes information from closely related analogues and fundamental principles of organic chemistry to provide a predictive yet scientifically grounded resource for researchers, scientists, and professionals in drug development. The guide details a plausible multi-step synthetic route, outlines expected physicochemical properties, and explores the potential chemical reactivity of the title compound, supported by established reaction mechanisms.

Introduction and Molecular Structure

The thiazole ring is a cornerstone scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities. The specific derivative, this compound, incorporates several key functional groups that suggest a high potential for further chemical modification and application as a building block in the synthesis of more complex molecules. The presence of a reactive chlorine atom at the 2-position, a carboxylic acid at the 4-position, and an ethyl group at the 5-position creates a unique combination of electronic and steric properties. This guide aims to provide a detailed, albeit predictive, exploration of its chemical nature to facilitate its use in research and development.

Caption: Chemical structure of the target molecule.

Predicted Physicochemical Properties

Due to the absence of experimental data for the title compound, the following properties are predicted based on the known values of structurally similar compounds, such as 2-Chloro-1,3-thiazole-5-carboxylic acid and other alkyl-substituted thiazoles. These values should be considered estimates pending experimental verification.

| Property | Predicted Value / Description | Reference / Basis for Prediction |

| Molecular Formula | C₆H₆ClNO₂S | - |

| Molecular Weight | 191.64 g/mol | - |

| Appearance | White to off-white solid | Based on related thiazole carboxylic acids. |

| Melting Point | 150-170 °C | Interpolated from similar structures. |

| Boiling Point | > 300 °C (decomposes) | Typical for heterocyclic carboxylic acids. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | Based on Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate which is soluble in organic solvents.[1] |

| pKa | 2.5 - 3.5 (for the carboxylic acid) | The electron-withdrawing nature of the thiazole ring and the 2-chloro substituent will increase acidity compared to a simple aliphatic carboxylic acid. |

Proposed Synthetic Pathway

A robust and logical synthetic route to this compound can be devised, commencing with the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer reaction and concluding with ester hydrolysis.

Caption: A three-step synthetic workflow to the target molecule.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

The Hantzsch synthesis is a classic and versatile method for the formation of thiazole rings.[2][3][4] It involves the condensation of an α-haloketone with a thioamide. In this proposed first step, ethyl 2-chloro-3-oxopentanoate reacts with thiourea to form the key aminothiazole intermediate.

Experimental Protocol:

-

To a solution of thiourea (1.0 equivalent) in absolute ethanol, add ethyl 2-chloro-3-oxopentanoate (1.0 equivalent).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol.

Step 2: Sandmeyer Reaction to Yield Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate

The Sandmeyer reaction is a cornerstone transformation for converting an aromatic or heteroaromatic amine into a halide via a diazonium salt intermediate.[5][6][7] This method is well-documented for the conversion of 2-aminothiazoles to 2-chlorothiazoles.[8][9][10]

Experimental Protocol:

-

Suspend Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Add the cold diazonium salt solution dropwise to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate, by column chromatography on silica gel.

Step 3: Saponification to this compound

The final step is a standard ester hydrolysis (saponification) to yield the desired carboxylic acid.

Experimental Protocol:

-

Dissolve the purified Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature or gently heat to 40-50 °C until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2 with 2M hydrochloric acid, which will precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry in a vacuum oven to yield pure this compound.

Predicted Chemical Reactivity

The reactivity of the title compound is dictated by its three main functional components: the 2-chlorothiazole core, the carboxylic acid group, and the ethyl substituent.

Caption: Key reaction sites on the target molecule.

-

Nucleophilic Aromatic Substitution at C2: The chlorine atom at the 2-position of the thiazole ring is activated towards nucleophilic substitution. The reactivity of halogens on the thiazole ring is generally observed in the order of 2 > 4 > 5 for reactions with nucleophiles like amines or thiols.[11] Therefore, this position is expected to readily react with a variety of nucleophiles (e.g., amines, alcohols, thiols) to generate diverse libraries of 2-substituted thiazole derivatives.

-

Carboxylic Acid Derivatization: The carboxylic acid at the 4-position is a versatile handle for further modification. Standard organic transformations can be applied, including:

-

Esterification: Reaction with alcohols under acidic conditions.

-

Amide bond formation: Coupling with amines using standard coupling reagents (e.g., EDC, HATU).

-

Reduction: Conversion to the corresponding primary alcohol using reducing agents like borane or lithium aluminum hydride (though the latter may also affect the chloro group).

-

-

Influence of the Ethyl Group: The electron-donating ethyl group at the 5-position will have a modest electronic effect on the reactivity of the ring, potentially slightly increasing the electron density of the thiazole system.

Predicted Spectroscopic Data

The following table summarizes the expected key signals in the NMR and IR spectra of this compound. These predictions are based on known spectral data for similar structures.[12][13]

| Spectroscopy | Predicted Signals |

| ¹H NMR | ~13.0-14.0 ppm (broad singlet, 1H, -COOH)~2.8-3.0 ppm (quartet, 2H, -CH₂CH₃)~1.2-1.4 ppm (triplet, 3H, -CH₂CH₃) |

| ¹³C NMR | ~165-170 ppm (C=O, carboxylic acid)~155-160 ppm (C2, attached to Cl)~140-145 ppm (C4, attached to COOH)~130-135 ppm (C5, attached to ethyl)~25-30 ppm (-CH₂CH₃)~12-15 ppm (-CH₂CH₃) |

| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid)~1680-1710 (strong, C=O stretch of carboxylic acid)~1500-1600 (C=N and C=C stretching of the thiazole ring) |

Conclusion and Future Outlook

While direct experimental data on this compound remains to be published, this guide provides a robust, scientifically-reasoned framework for its synthesis and chemical behavior. The proposed synthetic route, utilizing the Hantzsch and Sandmeyer reactions, is based on well-established and high-yielding methodologies. The presence of multiple, orthogonally reactive functional groups makes this molecule a highly attractive building block for combinatorial chemistry and targeted synthesis campaigns, particularly in the fields of drug discovery and materials science. It is the author's hope that this detailed guide will spur further investigation and application of this promising chemical entity.

References

Sources

- 1. chembk.com [chembk.com]

- 2. scribd.com [scribd.com]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chlorothiazole | 3034-52-4 [amp.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

reactivity of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid

An In-depth Technical Guide to the Reactivity of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds serve as foundational pillars for the design of novel molecular entities. Among these, the thiazole nucleus is a privileged structure, present in a multitude of FDA-approved drugs and biologically active compounds.[1][2] This guide focuses on a specific, highly functionalized building block: This compound . The strategic placement of a reactive chlorine atom, a versatile carboxylic acid handle, and an alkyl substituent on the electron-deficient thiazole ring endows this molecule with a rich and predictable reactivity profile.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a predictive analysis of the molecule's chemical behavior, grounded in the established principles of heterocyclic chemistry. We will explore the primary reactive sites, dissect the causality behind experimental choices for its transformation, and provide actionable protocols to empower its use in synthesis. The goal is to present this molecule not merely as a catalog chemical, but as a versatile platform for the divergent synthesis of complex chemical libraries.

Molecular Architecture and Electronic Landscape

To understand the , one must first appreciate its electronic architecture. The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. This deficiency is further amplified by the electron-withdrawing nature of the C4-carboxylic acid group.

The molecule possesses three primary sites for chemical modification:

-

C2-Chloro Group : The chlorine atom at the C2 position is significantly activated towards nucleophilic aromatic substitution (SNAr). The adjacent ring nitrogen acts as a powerful electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.[3] This makes the C2 position the most electrophilic carbon on the ring.

-

C4-Carboxylic Acid Group : This functional group is a cornerstone for classical transformations, most notably amide bond formation, esterification, and reduction. Its presence provides a robust handle for conjugation to other molecular fragments.

-

Thiazole Ring : While electrophilic substitution on the electron-poor ring is challenging, the ring nitrogen remains a site for potential alkylation to form thiazolium salts, which can modulate the molecule's overall reactivity and solubility.[4][5]

Caption: Key reactive centers of the title compound.

The Primary Axis of Reactivity: Nucleophilic Substitution at C2

The most prominent and synthetically valuable reaction of this scaffold is the displacement of the C2-chloride. The electron-withdrawing nature of the thiazole ring system facilitates the attack of nucleophiles, a classic example of nucleophilic aromatic substitution (SNAr).[3] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack.

Mechanism and Causality

The choice of reaction conditions is critical for achieving high yields and purity.

-

Solvent : Polar aprotic solvents such as DMF, DMSO, or NMP are preferred. These solvents effectively solvate the cation of the base and the polar transition state, but do not strongly solvate the nucleophile, thus enhancing its reactivity.

-

Base : A non-nucleophilic base is required to deprotonate the nucleophile (if it is not already an anion) and to scavenge the HCl generated during the reaction. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH) for less acidic nucleophiles, or organic bases like diisopropylethylamine (DIPEA).

-

Temperature : While the C2-Cl is activated, thermal energy is often required to overcome the activation barrier. Reactions are typically run at elevated temperatures, from 80 °C to 150 °C, depending on the nucleophile's strength.

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid

A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole heterocycle is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs and investigational compounds.[1][2][3] Its unique electronic properties and ability to engage in diverse molecular interactions make it a privileged structure in drug design.[3][4] This guide focuses on a specific, yet under-characterized molecule: 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid. While direct mechanistic studies on this compound are not extensively documented in public literature, its structural features strongly suggest a plausible and testable mechanism of action. Drawing from extensive research on related thiazole-based compounds, this whitepaper proposes a primary hypothesis: This compound functions as a protein kinase inhibitor. We will delineate the rationale for this hypothesis, propose a putative binding model, and provide a comprehensive, field-proven experimental workflow to rigorously validate this mechanism of action. This document is intended to serve as a strategic guide for researchers embarking on the characterization of this and similar small molecules.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This arrangement imparts a unique electronic character, making it a versatile pharmacophore capable of a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Notably, the thiazole core is integral to several successful kinase inhibitors, such as the dual Src/Abl inhibitor Dasatinib.[4][5][6] Protein kinases, which regulate the majority of cellular signaling pathways, are a major class of therapeutic targets, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][7] The development of small molecules that can selectively modulate kinase activity remains a paramount goal in drug discovery.[2]

The structure of this compound presents several key features that are common among kinase inhibitors:

-

A heterocyclic scaffold (the thiazole ring) capable of forming hydrogen bonds and other interactions within an ATP-binding pocket.[8]

-

A carboxylic acid moiety, which can act as a critical hydrogen bond donor or acceptor, often interacting with key residues in the kinase hinge region or the ribose-binding pocket.[9][10]

-

A chlorine atom at the 2-position, which can modulate the electronic properties of the ring and potentially form halogen bonds or occupy hydrophobic pockets.

-

An ethyl group at the 5-position, likely to fit into a hydrophobic region of the ATP-binding site, contributing to binding affinity and selectivity.

Given these structural attributes and the precedent set by numerous thiazole-based kinase inhibitors, we postulate that this compound exerts its biological effects through the inhibition of one or more protein kinases.

Postulated Mechanism of Action: ATP-Competitive Kinase Inhibition

We hypothesize that this compound acts as a Type I kinase inhibitor, meaning it binds to the ATP-binding site of the kinase in its active conformation, competing directly with the endogenous ligand, adenosine triphosphate (ATP).

Putative Binding Model

The canonical binding mode for many kinase inhibitors involves a "hinge-binding" motif, where the inhibitor forms one or more hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[11]

In our proposed model for this compound:

-

The thiazole nitrogen is positioned to act as a hydrogen bond acceptor, interacting with a backbone amide proton in the kinase hinge region.

-

The 4-carboxylic acid group is crucial. The carboxylate oxygen can form a strong hydrogen bond with a conserved lysine residue in the active site or with backbone amides in the hinge. The orientation of this group is critical for high-affinity binding.

-

The 2-chloro substituent likely projects into a small hydrophobic pocket adjacent to the hinge.

-

The 5-ethyl group extends into a larger hydrophobic region of the ATP pocket, often termed the "back pocket," which can be a key determinant of selectivity among different kinases.

This proposed binding mode provides a strong, testable framework for the compound's mechanism of action.

Caption: Postulated interactions within a kinase ATP-binding site.

A Validating System: Experimental Workflow for Mechanism of Action Elucidation

Caption: A four-phase workflow for MoA validation.

Phase 1: In Vitro Kinase Panel Screening

The initial and most critical step is to identify which kinase(s) the compound inhibits. This is efficiently achieved by screening against a large, diverse panel of purified protein kinases.

Objective: To identify primary kinase targets and assess initial selectivity.

Experimental Protocol: Broad-Spectrum Kinase Inhibition Assay (Radiometric)

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to be tested at final concentrations of 10 µM and 1 µM.

-

Assay Plate Preparation: In a 96-well plate, add the kinase buffer, the specific purified kinase from a panel (e.g., a 400+ kinase panel), and the substrate (protein or peptide).

-

Compound Addition: Add the test compound dilutions to the appropriate wells. Include a positive control (a known broad-spectrum inhibitor like Staurosporine) and a negative control (DMSO vehicle).

-

Initiation of Reaction: Start the kinase reaction by adding an ATP solution containing [γ-³²P]ATP.[12][13] Incubate at 30°C for a predetermined time (e.g., 30 minutes).

-

Reaction Termination and Separation: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate but not the free ATP.

-

Washing: Wash the membranes multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control. Hits are typically defined as >50% inhibition at 1 µM.

| Parameter | Description |

| Compound Concentration | 1 µM and 10 µM |

| ATP Concentration | At or near the Kₘ for each kinase |

| Kinase Panel | Diverse panel covering major kinase families |

| Primary Endpoint | Percent inhibition relative to DMSO control |

Phase 2: Cellular Activity Confirmation

Once primary targets are identified, it is crucial to confirm that the compound can inhibit the kinase in a physiological context and affect downstream signaling.[1][14][15]

Objective: To validate target engagement and functional consequences in living cells.

Experimental Protocol: Western Blot-Based Phospho-Substrate Assay

-

Cell Line Selection: Choose a cell line where the identified target kinase is known to be active and drives a specific signaling pathway (e.g., a cancer cell line with a known dependency on the target kinase).

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with a dose-response curve of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a known direct substrate of the target kinase. Also, probe a separate blot (or strip and re-probe the same blot) with an antibody for the total amount of that substrate to ensure changes in phosphorylation are not due to protein degradation. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using an appropriate detection system.

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate signal indicates successful target inhibition in the cell.

Phase 3: Biophysical Validation of Direct Binding

Cellular activity confirms a functional effect, but does not prove direct binding. Biophysical methods are required to unequivocally demonstrate a direct interaction between the compound and the target kinase and to determine the binding thermodynamics and kinetics.[14]

Objective: To confirm direct physical interaction and quantify binding affinity (Kᴅ) and kinetics (kₐ, kₔ).

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Kinase Immobilization: Covalently immobilize the purified target kinase onto a sensor chip surface using amine coupling.[16] A reference channel should be prepared for background subtraction.

-

Compound Injection: Prepare a series of dilutions of the test compound in a suitable running buffer. Inject these concentrations sequentially over both the kinase-immobilized surface and the reference surface.

-

Data Acquisition: The SPR instrument measures the change in refractive index at the sensor surface as the compound binds and dissociates, generating a sensorgram (response units vs. time).[17][18]

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).[16]

| Binding Parameter | Description | Typical Value for Potent Inhibitor |

| Kᴅ (Dissociation Constant) | Affinity of the compound for the kinase | < 100 nM |

| kₐ (Association Rate) | Rate of compound binding to the kinase | 10⁴ - 10⁶ M⁻¹s⁻¹ |

| kₔ (Dissociation Rate) | Rate of compound unbinding from the kinase | 10⁻² - 10⁻⁴ s⁻¹ |

An alternative and complementary technique is Isothermal Titration Calorimetry (ITC) , which measures the heat released or absorbed during binding, providing a complete thermodynamic profile (Kᴅ, ΔH, and ΔS) of the interaction in solution.[19][20][21][22][23]

Phase 4: Structural Elucidation of the Binding Mode

The definitive validation of the proposed mechanism is to visualize the interaction at an atomic level.

Objective: To determine the three-dimensional structure of the compound bound to the kinase active site.

Experimental Protocol: X-Ray Crystallography

-

Protein-Ligand Complex Formation: Incubate the purified target kinase with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that produce diffraction-quality crystals of the kinase-inhibitor complex.[24][25]

-

Data Collection: Expose a single, well-formed crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement (if a structure of the kinase is already known). Build and refine the model of the kinase and the bound inhibitor to fit the electron density map.[26]

-

Structural Analysis: Analyze the final structure to identify all the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the compound and the kinase, confirming or refining the putative binding model.

Conclusion

The structural features of this compound provide a compelling, rational basis for hypothesizing its function as a protein kinase inhibitor. While this remains a postulate, the true scientific value lies in its testability. The comprehensive, multi-phase experimental workflow detailed in this guide—from broad screening to atomic-level structural biology—provides a rigorous and self-validating pathway for elucidating its precise mechanism of action. This systematic approach not only serves to characterize this specific molecule but also stands as a robust template for the mechanistic investigation of novel small molecule entities in drug discovery. The insights gained from such studies are critical for advancing promising compounds through the development pipeline and for the rational design of next-generation therapeutics.

References

-

Velloso, F. J. P. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology. Available at: [Link]

-

Gaspari, E. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. SpringerLink. Available at: [Link]

-

Navratilova, I., & Hopkins, A. L. (2009). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry. Available at: [Link]

-

Kawakami, Y., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening. Available at: [Link]

-

AZoM.com. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM. Available at: [Link]

-

Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

-

Zubrienė, A., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Martens, S. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

-

Lee, J. H., & Yonekubo, Y. (2018). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

-

van der Helm, M. W., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Journal of Medicinal Chemistry. Available at: [Link]

-

INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

-

Moro, S., et al. (2006). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. Available at: [Link]

-

Martens, S. (2023). (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

-

Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link]

-

Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]

-

ResearchGate. (n.d.). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. ResearchGate. Available at: [Link]

-

Yarmoluk, S. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

-

Khan, I., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules. Available at: [Link]

-

Johnson, G. L., & Ahn, N. G. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. Available at: [Link]

-

Chu, M. L. H., et al. (2008). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry. Available at: [Link]

-

IUCr. (n.d.). Crystallization of protein–ligand complexes. IUCr Journals. Available at: [Link]

-

AACR. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. AACR Publications. Available at: [Link]

-

Al-Warhi, T., et al. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Barelier, S., & Bajorath, J. (2021). Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography. Data in Brief. Available at: [Link]

-

Ono, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Abou-Seri, S. M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

-

Breitenlechner, C. B., et al. (2005). Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

-

Wodicka, L. M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Cerdá-Gracia, D., et al. (2022). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of Cheminformatics. Available at: [Link]

-

IUCr. (n.d.). Polo-like kinase 1–inhibitor co-complex structures via the surface-entropy reduction approach and a DARPin-assisted approach. IUCr Journals. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). Structure Activity Relationship. ResearchGate. Available at: [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 10. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. revvity.com [revvity.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. reactionbiology.com [reactionbiology.com]

- 15. inits.at [inits.at]

- 16. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 21. news-medical.net [news-medical.net]

- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 23. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.iucr.org [journals.iucr.org]

- 25. Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid derivatives

An In-depth Technical Guide to 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic Acid Derivatives for Drug Discovery Professionals

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in numerous FDA-approved drugs and clinical candidates.[4] Molecules incorporating the thiazole nucleus exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The aromatic nature of the thiazole ring allows for the delocalization of pi-electrons, which contributes to its stability and diverse reactivity.[1][2]

This guide focuses on a specific, highly versatile thiazole scaffold: This compound . Each substituent on this core structure is strategically significant for chemical manipulation and potential biological activity:

-

The 2-chloro group is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups to explore structure-activity relationships (SAR).[7]

-

The 4-carboxylic acid provides a critical handle for derivatization, most commonly through the formation of amides and esters. This position is pivotal for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

-

The 5-ethyl group contributes to the lipophilicity of the scaffold, which can influence membrane permeability and target engagement.

The strategic placement of these functional groups makes this compound an ideal starting point for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.

Synthesis of the Core Scaffold and its Derivatives

The construction of the this compound core and its subsequent derivatization are key to unlocking its potential. The synthetic strategy is designed for flexibility, allowing for the generation of a wide range of analogues.

General Synthetic Workflow

The overall synthetic approach involves the initial formation of the thiazole ring, followed by diversification at the 2-chloro and 4-carboxylic acid positions.

Caption: General workflow for the synthesis of the core scaffold and its derivatives.

Protocol 1: Synthesis of Ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate

While the target is the 5-ethyl analogue, a well-documented protocol exists for the closely related ethyl 2-chloro-4-methylthiazole-5-carboxylate, which serves as an excellent template.[8] The principles are directly transferable. A common approach is the Hantzsch thiazole synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The use of ethanol as a solvent is advantageous due to its ability to dissolve both reactants and its suitable boiling point.

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, will form. Filter the solid and wash with cold ethanol.

-

Chlorination (Sandmeyer-type reaction): Suspend the intermediate amine in an aqueous solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Isolation: The resulting 2-chloro derivative can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate.[8]

Diversification Strategies

1. Nucleophilic Substitution at the C2-Position:

The 2-chloro group is readily displaced by a variety of nucleophiles.[7] This reaction is fundamental to creating a diverse library of compounds.

-

General Protocol for Amination:

-

Dissolve the 2-chloro-thiazole derivative (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane.

-

Add the desired primary or secondary amine (1.2-2.0 eq) and a base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor by TLC.

-

Upon completion, cool the mixture, dilute with water, and extract the product with an appropriate organic solvent.

-

Purify by column chromatography or recrystallization.

-

2. Amide Bond Formation at the C4-Carboxylic Acid:

The carboxylic acid is a versatile functional group for derivatization, most commonly to form amides, which are prevalent in many biologically active molecules.[6]

-

General Protocol for Amidation:

-

First, hydrolyze the ester of the core scaffold to the carboxylic acid using a base like lithium hydroxide or sodium hydroxide in a mixture of THF and water.

-

To a solution of the resulting this compound (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up and extract the product.

-

Purify the final amide derivative by column chromatography or recrystallization.

-

Physicochemical Properties and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

Physicochemical Data for Related Scaffolds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | C7H8ClNO2S | 205.66 | 46 |

| 2-Chloro-1,3-thiazole-5-carboxylic acid | C4H2ClNO2S | 163.58 | N/A |

| 2-Ethyl-1,3-thiazole-5-carboxylic acid | C6H7NO2S | 157.19 | N/A |

(Data sourced from references[8][9][10])

Analytical Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expect characteristic signals for the ethyl group (a quartet and a triplet) and aromatic protons on any appended groups.

-

¹³C NMR: Confirms the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid or amide will appear significantly downfield.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is used for precise mass determination.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid or amide (around 1650-1750 cm⁻¹) and N-H stretches for amides.

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.

-

Thin-Layer Chromatography (TLC): Employed for rapid monitoring of reaction progress.

-

Applications in Drug Discovery

Thiazole derivatives are known to interact with a wide range of biological targets, making them attractive candidates for drug discovery programs.[11]

Potential Therapeutic Areas

-

Oncology: Many thiazole-containing compounds, such as Dasatinib, function as kinase inhibitors. The this compound scaffold can be elaborated to target various protein kinases involved in cancer cell proliferation and survival.[1]

-

Infectious Diseases: The thiazole ring is a component of several antimicrobial agents. Derivatives can be screened for activity against bacterial and fungal pathogens.[6]

-

Inflammatory Diseases: Thiazole derivatives have shown anti-inflammatory activity, potentially through the inhibition of pro-inflammatory mediators.[12]

Hypothetical Mechanism of Action: Kinase Inhibition

A common mechanism of action for thiazole-based anticancer agents is the inhibition of protein kinases. The thiazole core can act as a scaffold that correctly orients substituents to interact with the ATP-binding pocket of a target kinase.

Caption: Hypothetical inhibition of a kinase signaling pathway by a thiazole derivative.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its strategic functionalization allows for the systematic exploration of chemical space and the optimization of biological activity. The synthetic routes are robust and amenable to library synthesis, making this core attractive for high-throughput screening campaigns.

Future research in this area should focus on:

-

Expansion of the Derivative Library: Synthesizing a broader range of derivatives by exploring a wider variety of nucleophiles at the C2 position and diverse amines/alcohols at the C4 position.

-

Broad Biological Screening: Evaluating the synthesized compounds against a wide panel of biological targets, including kinases, proteases, and microbial enzymes.

-

Structure-Based Drug Design: Utilizing computational tools like molecular docking to guide the design of more potent and selective inhibitors based on the crystal structures of target proteins.[13]

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the chemical tractability and proven biological relevance of the thiazole nucleus, researchers can continue to develop innovative medicines based on the this compound framework.

References

-

Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. Available from: [Link]

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.

-

Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Digital Repository. Available from: [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2024-07-29). Available from: [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available from: [Link]

- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024-11-03). Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. Available from: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

-

2-Chloro-thiazole-5-carboxylic acid. PubChem. Available from: [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available from: [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024-10-23). Available from: [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available from: [Link]

-

Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

-

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. ChemBK. Available from: [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available from: [Link]

-

Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds. Scholars Research Library. Available from: [Link]

- Processes for preparing thiazole carboxylic acids. Google Patents.

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS. Available from: [Link]

-

Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

-

Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central. Available from: [Link]

-

Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. kuey.net [kuey.net]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. chembk.com [chembk.com]

- 9. 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-ethyl-1,3-thiazole-5-carboxylic acid CAS#: 30709-68-3 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 13. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

discovery and history of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid

An In-depth Technical Guide to the Synthesis and Strategic Importance of 2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid

Introduction: The Thiazole Scaffold in Modern Chemistry

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, distinguished by its prevalence in a multitude of biologically active compounds and its role as a versatile synthetic intermediate. This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural motif in pharmaceuticals ranging from antibiotics to anticancer agents and is also integral to the design of advanced agrochemicals.[1][2] Its unique electronic properties and the ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.

This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 1194374-29-2). While a singular "discovery" paper for this exact molecule is not prominent in the historical literature, its existence and value are predicated on decades of foundational research in thiazole synthesis. Its structure is a deliberate convergence of three strategically important functional groups:

-

A carboxylic acid at the 4-position, offering a versatile handle for amide bond formation, esterification, and other conjugations essential for library synthesis and pro-drug strategies.[2]

-

A chloro group at the 2-position, serving as an excellent leaving group for nucleophilic aromatic substitution, enabling the introduction of diverse functionalities.

-

An ethyl group at the 5-position, which modulates the molecule's lipophilicity and steric profile, critical factors for optimizing pharmacokinetic properties and target engagement.

This document provides a comprehensive overview of the logical synthetic pathways to this molecule, grounded in established chemical principles. It is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of not just how to construct such molecules, but why specific synthetic choices are made.

Part I: Foundational Routes to the Thiazole-4-Carboxylic Acid Core

The history of this compound is intrinsically linked to the development of general methods for synthesizing the core thiazole ring. Understanding these foundational reactions is crucial to appreciating the logic behind modern, more complex synthetic routes.

Pillar 1: The Hantzsch Thiazole Synthesis

The most classic and widely adopted method for constructing the thiazole ring is the Hantzsch synthesis, first reported in the late 19th century.[1] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the synthesis of the 4-carboxylic acid moiety, an α-halo-β-ketoester is typically employed.

The causality behind this experimental choice is clear: the ester group at the β-position of the carbonyl compound is perfectly positioned to become the precursor to the C4-carboxylic acid of the final thiazole ring. The reaction proceeds via a nucleophilic attack of the thioamide sulfur onto the α-carbon of the haloketone, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Retrosynthetic pathway for the target molecule.

This analysis establishes a clear, three-stage forward synthesis that is both chemically sound and leverages well-documented, high-yielding reactions.

Experimental Protocol: A Self-Validating Workflow

The following multi-step protocol is a self-validating system, where the successful synthesis and characterization of each intermediate provide the foundation for the subsequent step.

Step 1: Synthesis of Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate

This step utilizes the Hantzsch synthesis. The key reactants are thiourea and ethyl 2-chloro-3-oxopentanoate. The latter is a crucial α-haloketone that establishes both the C4-ester and the C5-ethyl substituents.

-

Materials:

-

Thiourea

-

Ethyl 2-chloro-3-oxopentanoate

-

Ethanol (absolute)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add thiourea (1.0 eq) and absolute ethanol to form a slurry.

-

Add ethyl 2-chloro-3-oxopentanoate (1.05 eq) dropwise to the stirred slurry at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into cold water and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude product.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate.

-

-

Causality & Trustworthiness: This one-pot reaction is highly reliable for forming the 2-aminothiazole core. Neutralization is critical to precipitate the free base product from its hydrohalide salt. Recrystallization ensures the purity required for the next step.

Step 2: Synthesis of Ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate

This transformation employs a Sandmeyer-type reaction to replace the 2-amino group with a chloro substituent. This is a classic and trustworthy method for installing halogens onto aromatic rings via a diazonium salt intermediate.

-

Materials:

-

Ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate (from Step 1)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

Suspend the 2-aminothiazole ester (1.0 eq) in a mixture of concentrated HCl and water in a three-necked flask, and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield pure ethyl 2-chloro-5-ethyl-1,3-thiazole-4-carboxylate.

-

-